molecular formula C22H22ClN3O2S B4573111 4-(2-chlorobenzyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide

4-(2-chlorobenzyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide

Cat. No.: B4573111
M. Wt: 427.9 g/mol
InChI Key: QOOLJUNSGNSDHC-UHFFFAOYSA-N
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Description

4-(2-chlorobenzyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C22H22ClN3O2S and its molecular weight is 427.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 427.1121258 g/mol and the complexity rating of the compound is 650. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Chemical Structures

Compounds related to "4-(2-chlorobenzyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide" are often synthesized as part of research into novel bis(chromenes), chromeno[3,4-c]pyridine derivatives, and other complex molecules that incorporate piperazine moieties. These compounds are created through cyclocondensation reactions and other synthetic methods to explore new chemical entities with potential biological activities (Mekky & Sanad, 2019).

Antimicrobial Activities

Some derivatives of "this compound" have been investigated for their antimicrobial properties. For instance, new urea and thiourea derivatives doped with febuxostat and incorporating piperazine structures have shown promising antiviral and antimicrobial activities. These activities are of interest for the development of new antimicrobial agents, particularly those with specificity towards certain microbial strains (Reddy et al., 2013).

Potential Therapeutic Applications

Research into the potential therapeutic applications of compounds related to "this compound" includes their evaluation as anticancer agents. For example, certain benzochromene derivatives have been synthesized and tested for their anti-proliferative properties against cancer cell lines, indicating a potential pathway for the development of new chemotherapeutic agents. These compounds may act through mechanisms such as apoptosis induction and cell cycle arrest (Ahagh et al., 2019).

Properties

IUPAC Name

4-[(2-chlorophenyl)methyl]-N-(4-methyl-2-oxochromen-7-yl)piperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2S/c1-15-12-21(27)28-20-13-17(6-7-18(15)20)24-22(29)26-10-8-25(9-11-26)14-16-4-2-3-5-19(16)23/h2-7,12-13H,8-11,14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOLJUNSGNSDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)N3CCN(CC3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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